molecular formula C19H19FN4O2S B4601340 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea CAS No. 6376-25-6

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B4601340
CAS No.: 6376-25-6
M. Wt: 386.4 g/mol
InChI Key: RGCZRHUMFWRBSG-UHFFFAOYSA-N
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Description

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Scientific Research Applications

Future Directions

The 1,3,4-thiadiazole scaffold has shown potential in drug development against multifactorial diseases . Future research could focus on synthesizing new derivatives and assessing their biological activities. It’s also crucial to conduct more in-depth studies on the safety and efficacy of these compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar 1,3,4-thiadiazole derivatives have been reported to interact with their targets, leading to various changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to induce apoptosis via the caspase-dependent pathway .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For instance, Tebuthiuron, a compound with a similar 1,3,4-thiadiazole ring, has a water solubility of 2.5 g/l at 25 °C , which could influence its absorption and distribution in the body.

Result of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . For instance, some compounds activated caspases 3 and 9, leading to apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the stability of 1,3,4-thiadiazole compounds is attributed to their aromaticity, and they exhibit lower toxicity and in vivo stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the reaction of 4-butoxyphenyl isothiocyanate with 2-fluoroaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.

    1,2,4-Thiadiazole: An isomer of 1,3,4-thiadiazole with different nitrogen atom positions.

    1,2,5-Thiadiazole: Another isomer with a unique arrangement of nitrogen atoms.

Uniqueness

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to the presence of both butoxyphenyl and fluorophenyl groups. These substituents can influence the compound’s chemical properties, such as solubility and reactivity, making it distinct from other thiadiazole derivatives.

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-2-3-12-26-14-10-8-13(9-11-14)17-23-24-19(27-17)22-18(25)21-16-7-5-4-6-15(16)20/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCZRHUMFWRBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364519
Record name STK565680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-25-6
Record name STK565680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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